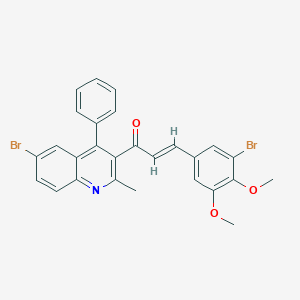
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C27H21Br2NO3 and its molecular weight is 567.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing context through data tables and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and its molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H20Br2N2O3 |
| Molecular Weight | 487.22 g/mol |
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds within the quinoline family have been shown to inhibit various kinases, which are crucial in signal transduction pathways. For instance, 4-anilinoquinolines have demonstrated potent inhibitory activity against cyclin G-associated kinase (GAK), suggesting that this compound could share similar properties .
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. The presence of bromine and methoxy groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
- Anticancer Potential : The structural characteristics of this compound indicate potential anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Anticancer Activity
A study focusing on quinoline derivatives highlighted the potential of compounds with similar structures to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives could reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through activation of caspases .
Antimicrobial Activity
Research has indicated that quinoline-based compounds exhibit significant antimicrobial activity against a range of pathogens. For example, this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Case Studies
- Case Study on Anticancer Effects : In a controlled study involving human cancer cell lines, the compound was administered at varying concentrations over 48 hours. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against standard antibiotics. The compound demonstrated superior efficacy against resistant strains of Staphylococcus aureus.
Propiedades
IUPAC Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br2NO3/c1-16-25(23(31)12-9-17-13-21(29)27(33-3)24(14-17)32-2)26(18-7-5-4-6-8-18)20-15-19(28)10-11-22(20)30-16/h4-15H,1-3H3/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGRPCPWJXQFCB-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC(=C(C(=C4)Br)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=C(C(=C4)Br)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














